molecular formula C21H16N2O4S B2594948 2-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide CAS No. 898405-99-7

2-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide

Cat. No.: B2594948
CAS No.: 898405-99-7
M. Wt: 392.43
InChI Key: YPRGUYSDIHCYOB-UHFFFAOYSA-N
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Description

2-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide is a complex organic compound that features a benzenesulfonyl group and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide typically involves the reaction of benzenesulfonyl chloride with 4-(1,3-benzoxazol-2-yl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole moiety can interact with enzymes or receptors, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity towards its targets, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzoxazol-2-ylsulfanyl)acetamide
  • 4-(1,3-oxazol-2-yl)benzenesulfonyl chloride
  • 2-(2-hydroxyphenyl)-2H-benzotriazoles

Uniqueness

2-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide stands out due to its unique combination of a benzenesulfonyl group and a benzoxazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S/c24-20(14-28(25,26)17-6-2-1-3-7-17)22-16-12-10-15(11-13-16)21-23-18-8-4-5-9-19(18)27-21/h1-13H,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRGUYSDIHCYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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